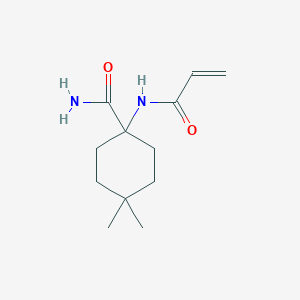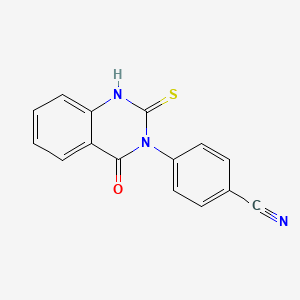
4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Antitumor Activity
- A novel series of compounds related to 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile were synthesized and evaluated for their antitumor activity, demonstrating selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, providing a potential template for future development of antitumor agents (Alanazi et al., 2013).
Microbiocidal Activity
- Synthesized derivatives of similar compounds have shown good antimicrobial activity against various bacteria, indicating the potential of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile in microbiocide applications (Feng-ling Xu et al., 2011).
Chemical Synthesis Optimization
- Studies on the optimization of synthesis processes for related compounds highlight the importance of reaction conditions and reagent order, providing insights for efficient synthesis of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile and its derivatives (Hopes et al., 2006).
Anti-inflammatory and Analgesic Agents
- Research on structurally related compounds indicates potential applications in developing non-steroidal anti-inflammatory and analgesic agents, suggesting possible medical applications for 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile (Deepak Kumar et al., 2014).
Carbonic Anhydrase Inhibition
- Studies have found that related compounds effectively inhibit human carbonic anhydrase isoforms, which could have implications for the management of diseases like glaucoma, epilepsy, arthritis, and cancer, suggesting potential biomedical applications for 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile (El-Azab et al., 2020).
特性
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-5-7-11(8-6-10)18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOFDJBZRJMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide](/img/structure/B2599465.png)
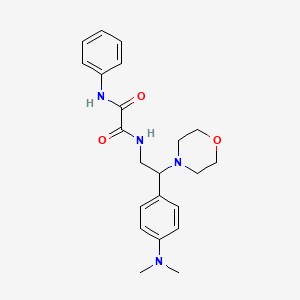
![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)
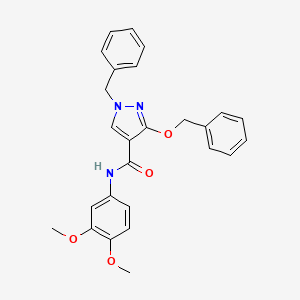
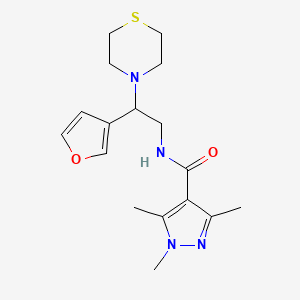
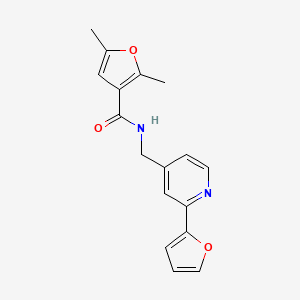
![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)

![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)

